5-Phenylnicotinamide: An In-depth Technical Guide for Drug Discovery and Development
5-Phenylnicotinamide: An In-depth Technical Guide for Drug Discovery and Development
Foreword
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. 5-Phenylnicotinamide, a molecule elegantly combining the essential features of the Vitamin B3 core with a biaryl motif, represents a compelling yet underexplored entity. This guide is crafted for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to provide a causal, experience-driven narrative. Herein, we dissect the core chemical principles of 5-Phenylnicotinamide, ground its potential in established pharmacology, and provide the validated experimental frameworks necessary to propel its investigation from the bench to potential clinical significance. This document is structured to be a self-validating resource, empowering you to build upon this foundational knowledge with scientific rigor.
Core Molecular Profile and Physicochemical Properties
5-Phenylnicotinamide (IUPAC Name: 5-phenylpyridine-3-carboxamide) is a small molecule built upon a nicotinamide framework. The strategic placement of a phenyl group at the 5-position of the pyridine ring is a critical design choice, fundamentally altering the molecule's spatial and electronic characteristics compared to its parent, nicotinamide. This substitution introduces steric bulk and extends the pi-system, which can profoundly influence receptor binding, enzyme inhibition, and pharmacokinetic properties. A comprehensive understanding of its physicochemical parameters is the mandatory first step in any rational drug design campaign, as these values dictate everything from solubility in assay buffers to its ultimate fate in a biological system.
Table 1: Physicochemical Properties of 5-Phenylnicotinamide
| Property | Value | Source & Commentary |
| IUPAC Name | 5-phenylpyridine-3-carboxamide | |
| CAS Number | 10177-15-8 | |
| Molecular Formula | C₁₂H₁₀N₂O | |
| Molecular Weight | 198.22 g/mol | |
| Melting Point | Not experimentally reported. For reference, the related precursor 5-phenylnicotinic acid has a melting point of 260 °C[1]. The parent molecule, nicotinamide, melts at 128-131 °C[2]. The high degree of planarity and potential for intermolecular hydrogen bonding in 5-Phenylnicotinamide suggests a relatively high melting point. | |
| Boiling Point | 420.1±33.0 °C (Predicted) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4] The polarity imparted by the amide and pyridine nitrogen suggests likely solubility in polar organic solvents. | |
| pKa | 2.14±0.10 (Predicted, most acidic) | - This predicted value likely corresponds to the protonation of the pyridine nitrogen. |
| LogP | 1.4 (Predicted) | - This value suggests moderate lipophilicity, a favorable characteristic for cell permeability. |
Chemical Structure:
Synthesis and Structural Characterization
The construction of the C-C bond between the pyridine and phenyl rings is the pivotal step in synthesizing 5-Phenylnicotinamide. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and scientifically validated method for this transformation. Its selection is based on its exceptional functional group tolerance, high yields, and the commercial availability of the requisite building blocks. This protocol provides a robust, self-validating workflow.
Synthetic Workflow: A Validated Approach
The logical flow from commercially available starting materials to the final, purified compound is depicted below. This workflow is designed for efficiency and reproducibility.
Caption: High-level workflow for the synthesis and purification of 5-Phenylnicotinamide.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative method based on standard procedures for Suzuki coupling with bromopyridines.
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Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromonicotinamide (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).
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Atmosphere Inerting (Causality): The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via three cycles of vacuum and backfill. This step is critical as the Palladium(0) catalyst is sensitive to oxidation, which would terminate the catalytic cycle and halt the reaction.
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Solvent and Catalyst Addition: Add a degassed 3:1:1 mixture of Toluene/Ethanol/Water as the solvent. Under a positive pressure of inert gas, add the Palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).
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Reaction Execution: The mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, typically showing completion within 6-18 hours.
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Aqueous Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 5-Phenylnicotinamide as a pure solid.
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Structural Validation: The identity and purity of the final compound are confirmed by standard spectroscopic methods as detailed in the following section.
Spectroscopic Characterization Profile (Expected)
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¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons (Pyridine Ring): Expect three distinct signals in the δ 8.5-9.5 ppm range. The proton at C2 (between the two nitrogens) will be the most deshielded, appearing as a doublet. The proton at C6 will appear as a doublet, and the proton at C4 will be a triplet or doublet of doublets.
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Aromatic Protons (Phenyl Ring): Expect signals in the δ 7.4-7.8 ppm range. This will likely appear as a multiplet integrating to 5 protons.
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Amide Protons (-CONH₂): Expect two broad singlets, one around δ 7.5 ppm and another around δ 8.1 ppm. Their broadness is due to quadrupole coupling with the nitrogen atom and potential for slow rotation around the C-N bond.
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¹³C NMR (100 MHz, DMSO-d₆):
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Carbonyl Carbon (C=O): Expect a signal in the δ 165-170 ppm region.
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Aromatic Carbons: Expect multiple signals between δ 125-155 ppm. The carbon attached to the amide (C3) and the carbons of the pyridine ring attached to nitrogen (C2, C6) will be in the more downfield portion of this range.
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FTIR (KBr Pellet, cm⁻¹):
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N-H Stretch: Two distinct sharp to medium peaks around 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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C=O Stretch: A strong, sharp absorbance around 1680-1650 cm⁻¹ characteristic of the amide I band.
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C=C and C=N Stretch: Multiple sharp peaks in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.
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C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
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Mass Spectrometry (ESI+):
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Molecular Ion Peak [M+H]⁺: Expect a prominent peak at m/z = 199.08, corresponding to the protonated molecule (C₁₂H₁₁N₂O⁺).
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Biological Activity and Mechanistic Considerations
The true value of 5-Phenylnicotinamide lies in its potential to modulate key cellular pathways. Its structural similarity to nicotinamide provides a strong, logical basis for hypothesizing its interaction with NAD⁺-dependent enzymes. The addition of the phenyl group, however, opens the door to novel interactions and potentially improved selectivity or potency.
Potential as a Sirtuin Modulator
Sirtuins are a class of NAD⁺-dependent deacylases that are central regulators of metabolism, aging, and stress responses. Nicotinamide is a well-established pan-sirtuin inhibitor, acting via a feedback mechanism.
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Hypothesis: 5-Phenylnicotinamide is a putative sirtuin modulator. The phenyl group could enhance binding affinity within the hydrophobic pockets of the sirtuin active site or, conversely, sterically hinder access, potentially leading to isoform-selective inhibition or even activation. This hypothesis requires direct experimental validation via enzymatic assays against the seven human sirtuin isoforms.
Potential as a PARP Inhibitor
Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response, using NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains that signal for DNA repair.
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Hypothesis: 5-Phenylnicotinamide may act as a PARP inhibitor by competing with the nicotinamide portion of NAD⁺ for the enzyme's active site. FDA-approved PARP inhibitors have demonstrated significant clinical success in cancers with deficiencies in DNA repair (e.g., BRCA mutations). The unique structure of 5-Phenylnicotinamide could offer a different selectivity profile across the PARP family compared to existing drugs.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Research into structurally related 5'-phenyl-bipyridine analogues has shown activity as antagonists of nicotinic acetylcholine receptors, specifically the α3β4 subtype[5][6].
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Hypothesis: The phenyl-pyridine core of 5-Phenylnicotinamide may serve as a pharmacophore for nAChR antagonism. This suggests a completely different therapeutic avenue in areas such as addiction, pain, and neurological disorders.
Signaling Pathway Context
The diagram below illustrates the central role of NAD⁺ metabolism and the potential intervention points for a molecule like 5-Phenylnicotinamide. This provides a logical framework for designing mechanism-of-action studies.
Caption: Potential biological targets and pathways modulated by 5-Phenylnicotinamide.
Safety and Handling
While no specific toxicology data for 5-Phenylnicotinamide is available, a conservative approach to handling based on data from related compounds is mandatory in a research setting.
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General Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.
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Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[7][8]
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First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air.
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-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
5-Phenylnicotinamide stands as a molecule of significant potential, strategically positioned at the intersection of well-validated and emerging pharmacology. This guide has provided the foundational chemical knowledge, a robust synthetic framework, and a logically derived set of biological hypotheses to guide its future exploration. The path forward requires a systematic and rigorous scientific approach:
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Definitive Characterization: The first priority should be the synthesis and full experimental characterization (NMR, MS, IR, Melting Point) to establish a definitive, public record for this compound.
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Systematic Biological Screening: The hypotheses presented herein should be tested directly. This includes broad-panel enzymatic screening against all human sirtuin and PARP isoforms, as well as binding and functional assays for a range of nicotinic acetylcholine receptor subtypes.
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Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, a focused medicinal chemistry campaign to synthesize analogues is warranted. Modifications to the phenyl ring (e.g., addition of electron-withdrawing or -donating groups) and exploration of alternative amide substituents would be logical next steps to optimize potency, selectivity, and drug-like properties.
By adhering to the principles of scientific integrity and causality-driven experimentation outlined in this guide, the research community is well-equipped to unlock the full therapeutic potential of 5-Phenylnicotinamide.
References
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FTIR spectra of 5-npic and compounds 1-3 in solid state and at room temperature. ResearchGate. [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. [Link]
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Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. National Institutes of Health. [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Human Metabolome Database. [Link]
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Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. National Institutes of Health. [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Human Metabolome Database. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]
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Organic compounds - Nicotinic acid. MassBank. [Link]
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FTIR Spectrum. University of Maryland. [Link]
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5-Phenylpyridine-3-carboxamide. PubChem. [Link]
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Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. PubMed. [Link]
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FTIR of (a) 2 and (b) isn. spectra of the... ResearchGate. [Link]
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